molecular formula C22H42 B12077090 1-Docosyne CAS No. 61847-82-3

1-Docosyne

Cat. No.: B12077090
CAS No.: 61847-82-3
M. Wt: 306.6 g/mol
InChI Key: DLDSFSCPJCJKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Docosyne is a long-chain alkyne with the molecular formula C({22})H({42}) It is characterized by the presence of a triple bond between the first and second carbon atoms in a 22-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Docosyne can be synthesized through several methods, including:

    Alkyne Metathesis: This method involves the redistribution of alkyne bonds in the presence of a catalyst, such as molybdenum or tungsten complexes.

    Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide can be adapted for the synthesis of long-chain alkynes like this compound.

    Dehydrohalogenation: Starting from a suitable dihalide precursor, dehydrohalogenation can be used to introduce the triple bond.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, often utilizing continuous flow reactors to ensure efficient and scalable production. Catalysts and reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

1-Docosyne undergoes various chemical reactions, including:

    Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogenation of this compound can yield 1-docosene or docosane, depending on the extent of hydrogenation. Catalysts such as palladium on carbon are typically used.

    Substitution: The terminal alkyne hydrogen can be substituted with various functional groups through reactions like halogenation or alkylation. For example, treatment with bromine can yield 1-bromo-1-docosene.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, and osmium tetroxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, and bases (e.g., sodium amide).

Major Products Formed:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes (1-docosene), alkanes (docosane).

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

1-Docosyne has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

    Materials Science: Its unique structure makes it useful in the development of novel materials with specific properties, such as hydrophobic coatings and lubricants.

    Biological Studies: this compound can be used as a probe in biochemical assays to study enzyme activity and metabolic pathways involving alkynes.

    Medicinal Chemistry: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.

Mechanism of Action

1-Docosyne can be compared with other long-chain alkynes, such as:

  • 1-Octyne (C(8)H({14}))
  • 1-Decyne (C({10})H({18}))
  • 1-Dodecyne (C({12})H({22}))

Uniqueness:

  • Chain Length: this compound has a longer carbon chain compared to other alkynes, which influences its physical properties, such as melting and boiling points.
  • Reactivity: The longer chain can affect the reactivity and solubility of the compound, making it suitable for specific applications where shorter alkynes may not be effective.

Comparison with Similar Compounds

  • 1-Octyne: Shorter chain alkyne with similar reactivity but different physical properties.
  • 1-Decyne: Intermediate chain length, used in similar applications but with different solubility and reactivity profiles.
  • 1-Dodecyne: Longer chain alkyne, closer in properties to 1-Docosyne but still distinct in terms of specific applications and reactivity.

This compound’s unique properties and versatility make it a valuable compound in various fields of research and industry. Its ability to undergo a wide range of chemical reactions and its applications in organic synthesis, materials science, and medicinal chemistry highlight its importance in scientific advancements.

Properties

CAS No.

61847-82-3

Molecular Formula

C22H42

Molecular Weight

306.6 g/mol

IUPAC Name

docos-1-yne

InChI

InChI=1S/C22H42/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h1H,4-22H2,2H3

InChI Key

DLDSFSCPJCJKCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.